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Technical Support Center: Synthesis of 4-(2-Aminophenyl)benzoic Acid Derivatives
Technical Support Center: Synthesis of 4-(2-Aminophenyl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis of 4-(2-aminophenyl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The inherent functionalities of an amino group and a carboxylic acid on a biaryl scaffold present a unique set of synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles and achieve your synthetic goals.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Question: I am attempting to synthesize a 4-(2-aminophenyl)benzoic acid derivative via a Suzuki-Miyaura coupling between a 2-haloaniline and 4-carboxyphenylboronic acid (or vice-versa), but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Suzuki-Miyaura coupling for this specific scaffold are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or side reactions involving the functional groups. Here’s a breakdown of potential causes and solutions:
-
Causality: The electron-rich nature of the 2-haloaniline can hinder the oxidative addition step, a crucial part of the catalytic cycle.[1] Additionally, the amino group can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[2] The carboxylic acid or boronic acid can also participate in acid-base side reactions, further complicating the reaction environment.[3]
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is critical for success. For electron-rich anilines and sterically hindered substrates, bulky and electron-donating ligands are often required to facilitate both oxidative addition and reductive elimination.[1][4][5]
-
Recommended Catalyst Systems: Consider using pre-formed palladium catalysts with biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties.[6] Catalyst systems like Pd(PPh₃)₄ can also be effective, but may require more optimization.[7]
-
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] However, a base that is too strong can lead to unwanted side reactions.
-
Recommended Bases: A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point, especially when ester protecting groups are present.[7][8] For more challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is typically used.
-
Protecting Group Strategy: If catalyst poisoning by the amino group is suspected, protecting it is a viable strategy.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Here is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling to synthesize a protected 4-(2-aminophenyl)benzoic acid derivative.
Materials:
-
2-Bromo-N-(tert-butoxycarbonyl)aniline
-
4-(Methoxycarbonyl)phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-N-(tert-butoxycarbonyl)aniline (1.0 equiv), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of anhydrous, degassed 1,4-dioxane.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add a 4:1 mixture of degassed 1,4-dioxane and water to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the 2-bromo-N-(tert-butoxycarbonyl)aniline.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Difficulty with Product Purification
Question: I have successfully formed my desired 4-(2-aminophenyl)benzoic acid derivative, but I am struggling with its purification. What are the common impurities and how can I effectively remove them?
Answer:
Purification challenges often arise from the amphoteric nature of the product (containing both an acidic and a basic group) and the presence of closely related byproducts.
-
Causality: The presence of both an amino and a carboxylic acid group can lead to poor solubility in common organic solvents and streaking on silica gel during chromatography. Common impurities include homocoupled byproducts from the boronic acid, debrominated starting material, and residual palladium catalyst.[10][14]
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: Utilize the amphoteric nature of your product.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous acid (e.g., 1 M HCl) to protonate the amine and extract basic impurities.
-
Back-extract the aqueous layer with ethyl acetate to recover any product that may have partitioned.
-
Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate the carboxylic acid and extract acidic impurities.
-
Carefully neutralize the aqueous layers and extract the product.
-
-
Chromatography on Different Stationary Phases: If silica gel chromatography is problematic, consider alternative stationary phases.
-
Alumina (basic or neutral): Can be effective for separating compounds with basic functionalities.
-
Reversed-phase chromatography (C18): This is an excellent alternative, especially if the product is sufficiently soluble in the mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or acetic acid).[15][16]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Palladium Scavengers: Residual palladium can be removed by treating the solution of the crude product with a scavenger resin or by washing with an aqueous solution of sodium thiosulfate.
-
Issue 3: Unwanted Side Reactions
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the most common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
-
Causality and Minimization Strategies:
-
Homocoupling of the Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen.[10]
-
Minimization: Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[17]
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially at elevated temperatures.[2]
-
Minimization: Use anhydrous solvents and ensure starting materials are dry. Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
-
Decarboxylation: At high temperatures, the carboxylic acid group can be lost as carbon dioxide.[18]
-
II. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the amino and/or carboxylic acid groups?
A1: While not always strictly necessary, protecting one or both functional groups can significantly improve the reaction's outcome.[22] Protecting the amino group (e.g., as a Boc-carbamate) can prevent catalyst poisoning and improve solubility in organic solvents.[13][23] Protecting the carboxylic acid as an ester can prevent acid-base side reactions and potential decarboxylation. The choice of protecting groups should be orthogonal, meaning one can be removed without affecting the other.[12][24]
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting materials and the formation of the product. Staining with a UV lamp and/or a potassium permanganate dip can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[16][25]
Q3: My final product is insoluble in most common solvents. How can I characterize it?
A3: Poor solubility is a known issue for this class of compounds. For NMR analysis, consider using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). If the compound is still not soluble enough, you may need to derivatize it (e.g., by esterifying the carboxylic acid) to improve solubility for characterization.
Q4: Can I use a 2-chloroaniline instead of a 2-bromoaniline?
A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger carbon-chlorine bond.[26] To successfully use a 2-chloroaniline, you will likely need a more active catalyst system, such as one with a highly electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[6]
III. Visualizing the Process
General Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yielding reactions.
IV. References
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544–4568.
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wang, L., et al. (2021). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Education in Chemistry, 37(4), 115-120.
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6688), 1223-1229.
-
Miyauchi, S., et al. (2005). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Journal of Pharmacy and Pharmacology, 57(3), 327-334.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
-
PubChem. (n.d.). 4-(2-aminophenyl)benzoic acid. [Link]
-
Shang, R., et al. (2013). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 15(18), 4754–4757.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Communications, (43), 5559-5561.
-
Ricciardelli, C., et al. (2025). Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. ChemSusChem.
-
Li, G., et al. (2016). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 14(20), 4699-4705.
-
Neumann, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252.
-
Shang, R., et al. (2014). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 50(79), 11712-11715.
-
Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]
-
Neumann, J., et al. (2025). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules.
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(8), 621–630.
-
Wuts, P. G. M. (n.d.). Protecting Groups. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(23), 5826-5828.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Conte, V., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4967.
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Aydin, T., et al. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Preparative Biochemistry & Biotechnology, 1-9.
-
O'Keefe, D. F., et al. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
University of Toronto. (n.d.). Protecting groups in organic synthesis + H2O. [Link]
-
Leonelli, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 382-390.
-
Isah, L. P., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4595-4605.
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
-
Küçükgüzel, Ş. G., et al. (2017). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 635-641.
-
Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4595-4605.
-
Christian, A. H., et al. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12906–12912.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Protecting Groups in Peptide Synthesis. Chemical Reviews, 120(18), 9866–9917.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
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- 20. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4-(2-Aminophenyl)benzoic Acid
Technical Support Center: Purification of 4-(2-Aminophenyl)benzoic Acid
Welcome to the technical support guide for the purification of 4-(2-aminophenyl)benzoic acid (CAS No. 5730-77-8). This document provides in-depth methodologies, troubleshooting advice, and frequently asked questions tailored for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges during purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about 4-(2-aminophenyl)benzoic acid that is critical for successful purification.
Q1: What are the key physicochemical properties of 4-(2-aminophenyl)benzoic acid?
Understanding the molecule's properties is the first step in designing a purification strategy. 4-(2-aminophenyl)benzoic acid is an amphoteric compound, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (aniline amine). This dual nature is the most powerful tool for its purification.
Table 1: Physicochemical Properties of 4-(2-Aminophenyl)benzoic Acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-aminophenyl)benzoic acid | [1] |
| CAS Number | 5730-77-8 | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| pKa (Carboxylic Acid) | ~4-5 (Estimated) | Based on benzoic acid |
| pKa (Conjugate acid of Amine) | ~2-3 (Estimated) | Based on aniline derivatives |
Note: The pKa values are estimated based on analogous structures. The electron-withdrawing nature of the carboxyphenyl group will decrease the basicity of the amino group (lower pKa of its conjugate acid) compared to aniline.
Q2: What are the typical impurities I might encounter?
Impurities largely depend on the synthetic route. A common route to this class of biaryl compounds is the Suzuki coupling. Potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-bromoaniline or 4-carboxyphenylboronic acid.
-
Homocoupling Products: e.g., biphenyl-4,4'-dicarboxylic acid.
-
Catalyst Residues: Palladium or other transition metal catalysts.
-
Solvents: Residual solvents from the reaction or initial workup.
Q3: What are the stability and storage recommendations for this compound?
Like many aniline derivatives, 4-(2-aminophenyl)benzoic acid can be sensitive to air and light.[2][3]
-
Oxidation: The amino group is susceptible to oxidation, which can lead to discoloration (often turning yellow, brown, or purple).
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[4][5]
Section 2: Purification Method Selection
Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Decision-Making Workflow
The following flowchart provides a general guide for selecting a suitable purification strategy.
Caption: Decision tree for selecting the optimal purification method.
Section 3: Experimental Protocols & Troubleshooting
This section provides detailed, step-by-step procedures for the most common and effective purification techniques.
Method 1: Purification by Acid-Base Extraction
This is often the most effective first-pass purification method, as it powerfully separates the amphoteric product from neutral impurities.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude 4-(2-aminophenyl)benzoic acid in a suitable organic solvent in which the neutral impurities are also soluble (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.[6][7] This step protonates the basic amino group, forming a water-soluble ammonium salt.
-
Causality: The protonated amine (-NH3+) is ionic and preferentially partitions into the aqueous layer, while neutral impurities and the less acidic carboxylic acid remain in the organic layer.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of dilute HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate) dropwise while stirring.[8] Monitor the pH. The product will precipitate out as its isoelectric point is reached. The isoelectric point is the pH at which the molecule has a net-zero charge (zwitterionic form), minimizing its water solubility.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) |
| Emulsion forms during extraction. | • The solutions were shaken too vigorously. • High concentration of crude material. | • Let the funnel stand undisturbed for 10-20 minutes. • Gently swirl the funnel instead of shaking. • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. |
| Product does not precipitate upon pH adjustment. | • The pH is incorrect (overshot the isoelectric point). • The solution is too dilute. • The solution is supersaturated. | • Carefully back-titrate with dilute acid/base to find the point of maximum precipitation. • If too dilute, partially evaporate the solvent (if feasible) or extract the product back into an organic solvent after neutralization. • Scratch the inside of the flask with a glass rod or add a seed crystal to induce precipitation. |
| Low recovery of final product. | • Incomplete extraction from the organic layer. • The pH for precipitation was not optimal. • Product is partially soluble in the aqueous phase. | • Perform 2-3 extractions with the aqueous acid instead of just one. • Ensure complete precipitation by carefully adjusting the pH. • Minimize the volume of water used and ensure it is cold during washing to reduce loss. |
Method 2: Purification by Recrystallization
Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound. It is particularly good for improving the color of a slightly discolored product.
Detailed Protocol
-
Solvent Selection: The ideal solvent is one in which 4-(2-aminophenyl)benzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Based on its structure, polar protic or aprotic solvents are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[9][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Causality: The charcoal adsorbs colored, high-molecular-weight impurities.
-
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Troubleshooting Guide: Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | • The boiling point of the solvent is higher than the melting point of the solute. • The solution is supersaturated with impurities. • Cooling is too rapid. | • Switch to a lower-boiling point solvent. • Add slightly more hot solvent to decrease the concentration before cooling. • Ensure slow cooling; insulate the flask to slow heat loss. |
| No crystals form upon cooling. | • Too much solvent was added. • The solution is supersaturated. | • Boil off some of the solvent to increase the concentration and allow it to cool again. • Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[9] |
| Crystals are still colored. | • The impurity has similar solubility and co-crystallizes. • Insufficient amount of charcoal was used, or it was not used at all. | • Try a different recrystallization solvent. • If not already done, perform the optional decolorizing charcoal step. • Consider an alternative purification method like acid-base extraction or chromatography. |
Section 4: Purity Assessment
Always verify the purity of your final product.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests high purity. The amphoteric nature might cause streaking on silica gel; adding a small amount of acetic acid or triethylamine to the mobile phase can improve the spot shape.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
By understanding the chemical nature of 4-(2-aminophenyl)benzoic acid and applying these principles, you can effectively design and troubleshoot its purification, leading to high-quality material for your research and development needs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 308678, 4-(4-Aminophenyl)benzoic acid." PubChem, [Link].
-
Gundogdu, N., et al. (2024). "Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources." PubMed, [Link].
-
Amrita University. (2015). "Purification of Benzoic Acid by Crystallization." YouTube, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2772298, 4-(2-aminophenyl)benzoic Acid." PubChem, [Link].
-
Nguyen, T. (2023). "Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone." ResearchGate, [Link].
-
University of Missouri–St. Louis. "Recrystallization of Benzoic Acid." UMSL, [Link].
-
Glowka, F. K., & Wiela-Hojecka, U. (2009). "Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations." ResearchGate, [Link].
-
Shaukat, A., et al. (2016). "List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid." ResearchGate, [Link].
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Chemistry LibreTexts. (2022). "4.8: Acid-Base Extraction." [Link].
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Carl Roth GmbH + Co. KG. (n.d.). "Safety Data Sheet: 4-Aminobenzoic acid." [Link].
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jezdez1. (2022). "Recrystallisation of benzoic acid." YouTube, [Link].
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Organic Syntheses Procedure. "Benzoic acid, p-phenylazo-." [Link].
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Organic Syntheses Procedure. "ETHYL p-AMINOBENZOATE." [Link].
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Studylib. "Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate." [Link].
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Kumar, A., et al. (2021). "Crystallization of para-aminobenzoic acid forms from specific solvents." RSC Publishing, [Link].
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Kos, J., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." MDPI, [Link].
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Solubility of Things. "4-Aminobenzoic Acid." [Link].
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All In with Dr. Betts. (2020). "Recrystallization Lab Procedure of Benzoic Acid." YouTube, [Link].
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SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." [Link].
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Unknown. "Liquid/liquid Extraction." [Link].
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Harper College. "ACID/BASE SEPARATION OF A MIXTURE." [Link].
-
Merey, H. A., & Zaazaa, H. E. (n.d.). "Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product." RSC Publishing, [Link].
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Hewitt, W. M. (2018). "Response to 'I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?'" ResearchGate, [Link].
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Loba Chemie. (n.d.). "4-AMINOBENZOIC ACID EXTRA PURE." [Link].
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Wang, Q., et al. (2015). "Chromatograms of p -aminobenzoic acid and methoxsalen on various..." ResearchGate, [Link].
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Technical Support Center: Troubleshooting Intramolecular Cyclization of 4-(2-aminophenyl)benzoic acid
Technical Support Center: Troubleshooting Intramolecular Cyclization of 4-(2-aminophenyl)benzoic acid
Welcome to the technical support guide for the intramolecular cyclization of 4-(2-aminophenyl)benzoic acid to form phenanthridin-6(5H)-one. This valuable reaction is a cornerstone for synthesizing a heterocyclic framework present in numerous natural products and pharmaceuticals.[1] However, like many powerful transformations, it can present challenges in the lab.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.
Reaction Overview: The Goal
The primary objective is the intramolecular cyclization of 4-(2-aminophenyl)benzoic acid, which involves the formation of a new carbon-carbon bond to construct the tricyclic phenanthridinone core. This is typically achieved through transition-metal-catalyzed C-H activation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction has a very low yield or is not working at all. What are the most critical parameters to check?
This is the most common issue researchers face. A failed or low-yielding reaction can almost always be traced back to one of three areas: the catalytic system, the reaction conditions, or the starting material integrity.
A. Ineffective Catalytic System or Conditions
The choice of catalyst, ligand, base, and oxidant is paramount for successful C-H activation. Palladium-based catalysts are frequently employed for this transformation.[1][2]
-
Causality: The palladium catalyst facilitates the intramolecular C-H arylation. An oxidant is often required to regenerate the active Pd(II) species from the Pd(0) formed after reductive elimination, thus making the process catalytic.[1] The base is crucial for deprotonation steps, and the ligand stabilizes the palladium center and modulates its reactivity.
Recommended Actions:
-
Verify Catalyst & Additives: Use fresh Palladium(II) acetate (Pd(OAc)₂), as it can degrade over time. The addition of trifluoroacetic acid (TFA) has been shown to be crucial in some methodologies.[1]
-
Optimize Solvent: Polar aprotic solvents like DMF, DMSO, or DMA are generally effective as they can dissolve the reactants and stabilize charged intermediates.[3] Nonpolar solvents such as toluene or xylene may result in lower yields.[3]
-
Check Temperature: These reactions typically require elevated temperatures, often in the range of 100-120 °C, to overcome the activation energy for C-H bond cleavage.[4]
B. Poor Starting Material Quality
-
Causality: Impurities in your 4-(2-aminophenyl)benzoic acid can poison the catalyst. For instance, residual sulfur or phosphorus-containing compounds from previous synthetic steps can irreversibly bind to the palladium center, rendering it inactive. The starting material itself can also degrade upon improper storage.
Recommended Actions:
-
Purity Analysis: Confirm the identity and purity of your starting material using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Recrystallization: If impurities are detected, purify the 4-(2-aminophenyl)benzoic acid by recrystallization from a suitable solvent system.
| Parameter | Condition A | Condition B | Condition C | Reference |
| Catalyst | Pd(OAc)₂ (10 mol%) | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (10 mol%) | [1][3] |
| Ligand | --- | PPh₃ (20 mol%) | --- | [3] |
| Base | --- | Cs₂CO₃ (1.0 equiv) | --- | [3] |
| Oxidant | Na₂S₂O₈ | --- | O₂ (molecular oxygen) | [1] |
| Additive | TFA | --- | Benzoic Acid | [1] |
| Solvent | DCE | DMF | Toluene | [1][3] |
| Temperature | 100 °C | 120 °C | 110 °C | [1][3] |
| Typical Yield | Moderate | High (up to 88%) | High (up to 89%) | [1][3] |
| Table 1: Comparison of Reported Reaction Conditions for Phenanthridinone Synthesis. |
Q2: My reaction is messy, with multiple spots on TLC. How can I minimize side products?
The formation of multiple products indicates competing reaction pathways. The primary culprits are often intermolecular reactions or substrate/product decomposition.
A. Intermolecular Side Reactions
-
Causality: At high concentrations, two molecules of 4-(2-aminophenyl)benzoic acid may react with each other (intermolecularly) faster than a single molecule can cyclize (intramolecularly). This can lead to oligomers or polymers, which often appear as a baseline streak or unresolved spots on a TLC plate.
Recommended Actions:
-
High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular pathway, as reactive ends of the same molecule are more likely to find each other than another molecule.
-
Slow Addition: If using a highly reactive reagent, consider adding it slowly via a syringe pump to maintain a low instantaneous concentration.
B. Oxidative Decomposition
-
Causality: The aniline moiety is susceptible to oxidation, especially at the high temperatures required for the reaction. This can lead to complex, often colorful, degradation products. While an oxidant is needed for the catalytic cycle, an uncontrolled atmosphere can be detrimental.
Recommended Actions:
-
Inert Atmosphere: Thoroughly degas the solvent and run the reaction under an inert atmosphere of argon or nitrogen. This prevents unwanted side reactions with atmospheric oxygen.
Q3: I've successfully formed the product, but it's difficult to purify. What's the best strategy?
Purification challenges often arise from separating the product from unreacted starting material or closely related impurities.
A. Removing Unreacted Starting Material
-
Causality: The starting material possesses both a carboxylic acid and an amine group, making it amphoteric. The product, a neutral amide, has significantly different solubility and acid-base properties.
Recommended Actions:
-
Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction.
-
Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted acidic starting material.[5]
-
Subsequently, a wash with dilute aqueous acid (e.g., 1 M HCl) can remove any basic impurities.
-
The neutral product should remain in the organic layer.
-
B. Chromatographic Separation
-
Causality: If side products have similar polarities to the desired product, an optimized chromatography protocol is necessary.
Recommended Actions:
-
Column Chromatography: This is the most robust method for purification.
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A gradient of petroleum ether (or hexanes) and ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the ethyl acetate content. A common starting point is 30:1 petroleum ether/ethyl acetate.[3][4]
-
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization
This protocol is a representative example synthesized from literature procedures.[3][4] Optimization may be required.
-
Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-(2-aminophenyl)benzoic acid (1.0 equiv), Pd(OAc)₂ (0.10 equiv), and Cs₂CO₃ (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed DMF (to achieve a concentration of approx. 0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 10-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. The starting material should be consumed, and a new, typically less polar, product spot should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the DMF.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed Reaction Mechanism
Understanding the mechanism can aid in troubleshooting. A plausible pathway for the palladium-catalyzed synthesis of phenanthridinones involves an initial C-H activation step.
References
-
Verma, A., & Kumar, S. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560. [Link]
-
Li, J., et al. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]
-
Li, J., et al. (2023). Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. National Institutes of Health. [Link]
-
O'Donnell, C. J., et al. (2018). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 14, 152-158. [Link]
-
Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega, 7(17), 14345-14356. [Link]
-
Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ResearchGate. [Link]
-
Marrani, A. G., et al. (2023). Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. Physical Chemistry Chemical Physics, 25(3), 1839-1847. [Link]
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Lenci, E., & Trabocchi, A. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(5), 1073. [Link]
-
Karampelas, T., et al. (2019). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 24(21), 3971. [Link]
-
Vasanth, K., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
Ferreira, M. J., et al. (2012). Cyclization-activated Prodrugs. Current Topics in Medicinal Chemistry, 12(19), 2132-2146. [Link]
-
Sharma, P., et al. (2018). Phenanthridinone preparation using benzamides and o-nitrobenzoic acids. ResearchGate. [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2007). ResearchGate. [Link]
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Reference Data & Comparative Studies
HPLC analysis for purity of 4-(2-aminophenyl)benzoic acid
HPLC analysis for purity of 4-(2-aminophenyl)benzoic acid
An In-Depth Technical Guide to the HPLC Analysis for Purity of 4-(2-aminophenyl)benzoic Acid
A Senior Application Scientist's Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-(2-aminophenyl)benzoic acid. As a critical pharmaceutical intermediate, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond mere protocols to explain the scientific rationale behind the analytical choices, ensuring a robust and self-validating system for quality control.
The Analytical Challenge: Understanding the Analyte
4-(2-aminophenyl)benzoic acid (PubChem CID: 2772298) is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group.[2] This dual nature presents a unique challenge in reversed-phase HPLC. The ionization state of these functional groups is highly dependent on the mobile phase pH, which in turn dramatically affects the molecule's retention and peak shape on the column. Therefore, precise pH control is not merely a suggestion but a critical parameter for a reproducible and accurate method.
Primary Methodology: pH-Controlled Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of many pharmaceutical compounds due to its precision and versatility.[3] For 4-(2-aminophenyl)benzoic acid, a C18 column is a suitable choice, offering excellent hydrophobic interactions for retaining the biphenyl core of the molecule.[4]
The core of this method lies in controlling the mobile phase pH to maintain the analyte in a single, consistent ionic state. A mobile phase pH of around 3.0 is recommended. At this pH, the carboxylic acid group (pKa ~4-5) will be largely protonated and neutral, enhancing its retention through hydrophobic interactions. Simultaneously, the amino group (pKa ~2-3) will be protonated and positively charged. This strategy ensures consistent retention behavior and sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Deionized
-
Potassium Phosphate Monobasic, ACS Grade
-
Phosphoric Acid, ACS Grade
-
4-(2-aminophenyl)benzoic acid reference standard and sample
-
-
Solutions Preparation:
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Preparation: Accurately weigh and dissolve the 4-(2-aminophenyl)benzoic acid sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can be considered as an alternative.[4]
-
Mobile Phase: A gradient elution is often optimal to separate the main peak from both early and late-eluting impurities.
-
Start with 80% A / 20% B.
-
Linear gradient to 20% A / 80% B over 15 minutes.
-
Hold at 20% A / 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the main peak via DAD.
-
Injection Volume: 10 µL.
-
Visualizing the RP-HPLC Workflow
Caption: Workflow for RP-HPLC Purity Analysis.
Comparative Methodology: Mixed-Mode Chromatography
An alternative and powerful approach for amphoteric compounds is mixed-mode chromatography. This technique utilizes stationary phases with both hydrophobic (like C18) and ion-exchange functionalities.[5] For 4-(2-aminophenyl)benzoic acid, a column with reversed-phase and cation-exchange properties would be highly effective.[6]
Causality Behind the Choice: Mixed-mode chromatography offers multiple retention mechanisms simultaneously.[7] The C18 chains provide hydrophobic retention, while the cation-exchange groups interact with the protonated amine function on the analyte. This dual mechanism can significantly enhance selectivity between the main compound and its structurally similar impurities, which might co-elute in a standard RP-HPLC setup.[5]
Comparison of HPLC Methodologies
| Parameter | pH-Controlled RP-HPLC (C18) | Mixed-Mode Chromatography (RP/Cation-Exchange) | Rationale & Justification |
| Primary Retention | Hydrophobic Interaction | Hydrophobic & Cation-Exchange | Mixed-mode offers enhanced selectivity for polar/ionic impurities.[5] |
| Mobile Phase | Acetonitrile / Low pH Phosphate Buffer | Acetonitrile / Ammonium Formate or Acetate Buffer | Mixed-mode often uses MS-friendly buffers, increasing detection options.[8] |
| Peak Shape | Good, provided pH is strictly controlled. | Excellent, due to multiple interaction points. | Ion-exchange interactions can mitigate peak tailing seen with basic amines on silica. |
| Robustness | Highly sensitive to small pH variations. | Generally more robust to minor pH shifts. | Dual retention mechanism provides a wider operating range. |
| Application Focus | Standard QC, known impurity profile. | Complex mixtures, impurity identification, isomer separation.[6] | Ideal for development phases where unknown impurities are common.[9] |
Alternative Purity Assessment Techniques
While HPLC is the primary method, other techniques can provide complementary information or be used for orthogonal verification.
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method for preliminary purity checks and monitoring reaction progress. A suitable mobile phase could be a mixture of toluene, acetone, methanol, and ammonia.
-
Gas Chromatography (GC): Generally unsuitable for non-volatile compounds like 4-(2-aminophenyl)benzoic acid unless derivatization is performed. However, it is essential for analyzing residual solvents from the manufacturing process.[3]
-
UV-Vis Spectrophotometry: Useful for a simple assay of the pure substance but lacks the specificity to determine purity in the presence of impurities that also absorb UV light.[10] It is primarily used as a detector for HPLC.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by providing molecular weight information, which is critical during forced degradation studies and impurity profiling.[1][8]
Data Interpretation and System Validation
A stability-indicating method must be validated to prove it is fit for purpose. This involves subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[11][12] The HPLC method is then validated for its ability to separate these degradants from the main peak, ensuring the method is specific.[11]
Purity Calculation: Purity is typically calculated using the area percent method from the chromatogram:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability: Before sample analysis, a series of system suitability injections (e.g., reference standard) must be performed to verify the performance of the chromatographic system. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be > 2000.
-
Repeatability (%RSD): Should be < 2.0% for peak area and retention time from replicate injections.
Visualizing the Logic of Method Selection
Caption: Logic for selecting the appropriate analytical method.
Conclusion
The purity analysis of 4-(2-aminophenyl)benzoic acid is most effectively and robustly achieved using a pH-controlled reversed-phase HPLC method, typically with a C18 column and a mobile phase buffered to approximately pH 3.0. This approach ensures consistent ionization and retention, leading to accurate and reproducible results. For more complex samples or during method development, mixed-mode chromatography offers superior selectivity and robustness. The choice of method should always be guided by the specific analytical challenge and validated to be fit for its intended purpose, aligning with the principles of modern pharmaceutical quality control.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Ali, A., Mohammad, A., & Husain, A. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Quora. (2018). How can benzoic acid be tested for purity?. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 57(2), 1135-1139. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various stationary phases. Retrieved from [Link]
-
Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-aminophenyl)benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid. Retrieved from [Link]
-
ACS Publications. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). The Continuous Extraction of Carboxylic Acids and Amines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Loba Chemie. (2023, August 28). 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-(2-aminophenyl)benzoic Acid
A Comparative Guide to the Spectroscopic Analysis of 4-(2-aminophenyl)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of molecular structures is a cornerstone of scientific rigor. 4-(2-aminophenyl)benzoic acid, a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge due to its bifunctional nature. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the comprehensive analysis of this important synthetic intermediate.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the definitive determination of molecular structure in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Predicted ¹H and ¹³C NMR Spectral Analysis of 4-(2-aminophenyl)benzoic Acid
Molecular Structure and Numbering for NMR Analysis:
Caption: Structure of 4-(2-aminophenyl)benzoic acid with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis (Predicted):
The ¹H NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the amine protons, and the aromatic protons.
-
Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically between 12.0 and 13.0 ppm. This significant downfield shift and broadening are characteristic of acidic protons involved in hydrogen bonding and chemical exchange with residual water in the solvent.
-
Amine Protons (NH₂): A broad singlet corresponding to the two amine protons is predicted to appear between 4.5 and 5.5 ppm. The chemical shift and the broadness of this peak are highly dependent on the solvent, concentration, and temperature.
-
Aromatic Protons: The eight aromatic protons will give rise to a complex multiplet pattern in the region of 6.5 to 8.0 ppm. The protons on the benzoic acid ring are expected to be more downfield due to the electron-withdrawing effect of the carboxylic acid group, while the protons on the aminophenyl ring will be shifted upfield due to the electron-donating nature of the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-aminophenyl)benzoic acid in DMSO-d₆
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~12.5 | Broad Singlet | 1H |
| H-3, H-5 | ~7.9 | Doublet | 2H |
| H-2, H-6 | ~7.4 | Doublet | 2H |
| H-3' | ~6.6 | Triplet | 1H |
| H-4' | ~7.0 | Triplet | 1H |
| H-5' | ~6.8 | Doublet | 1H |
| H-6' | ~7.1 | Doublet | 1H |
| NH₂ | ~5.0 | Broad Singlet | 2H |
¹³C NMR Spectrum Analysis (Predicted):
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
-
Carbonyl Carbon (COOH): The signal for the carboxylic acid carbonyl carbon is expected to be the most downfield signal, appearing around 168 ppm.
-
Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the region between 115 and 150 ppm. The carbon attached to the amino group (C-2') is predicted to be significantly shielded and appear around 148 ppm, while the carbon attached to the carboxylic acid group (C-1) will be deshielded. The quaternary carbons (C-1, C-4, C-1', C-2') are typically weaker in intensity compared to the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2-aminophenyl)benzoic acid in DMSO-d₆
| Carbon(s) | Predicted Chemical Shift (ppm) |
| COOH | ~168 |
| C-2' | ~148 |
| C-4 | ~145 |
| C-1 | ~130 |
| C-3, C-5 | ~129 |
| C-2, C-6 | ~131 |
| C-1' | ~128 |
| C-6' | ~130 |
| C-4' | ~129 |
| C-5' | |
| C-3' |
Experimental Protocol for NMR Analysis
Proper sample preparation and the selection of appropriate acquisition parameters are critical for obtaining high-quality NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-(2-aminophenyl)benzoic acid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
Caption: Experimental workflow for NMR spectral analysis.
Alternative Analytical Techniques: A Comparative Overview
While NMR provides unparalleled structural detail, other techniques like HPLC and Mass Spectrometry offer complementary information and are often used in conjunction for comprehensive material characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used to determine the purity of a sample and to quantify its components. For a compound like 4-(2-aminophenyl)benzoic acid, a reversed-phase HPLC method is typically employed.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Step-by-Step Experimental Protocol for HPLC Analysis:
-
Sample Preparation:
-
Prepare a stock solution of 4-(2-aminophenyl)benzoic acid in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often effective. The gradient can be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed by creating a calibration curve from the peak areas of the standards.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture.
Principle: The sample is first ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(2-aminophenyl)benzoic acid.
Step-by-Step Experimental Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC protocol described above, but often with a lower flow rate (e.g., 0.2-0.4 mL/min) for better compatibility with the MS interface.
-
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized for efficient desolvation.
-
Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-500). The expected [M+H]⁺ ion for 4-(2-aminophenyl)benzoic acid (C₁₃H₁₁NO₂) is m/z 214.08.[1]
-
-
-
Data Analysis:
-
The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can help in the identification of unknown impurities.
-
Head-to-Head Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. NMR, HPLC, and MS each offer unique advantages and disadvantages.
Table 3: Comparison of NMR, HPLC, and MS for the Analysis of 4-(2-aminophenyl)benzoic Acid
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, quantification without a reference standard (qNMR) | Purity, quantification (with reference standard), separation of mixtures | Molecular weight, elemental composition (HRMS), structural information (MS/MS) |
| Sensitivity | Low to moderate | Moderate to high | Very high |
| Resolution | High (for structure) | High (for separation) | High (for mass) |
| Sample Requirement | Milligrams | Micrograms | Nanograms to picograms |
| Throughput | Low | High | High (when coupled with LC) |
| Cost (Instrument) | High | Moderate | High |
| Destructive? | No | Yes (sample is consumed) | Yes (sample is consumed) |
Decision-Making Workflow for Method Selection
The selection of the most appropriate analytical technique is guided by the research objective. The following workflow illustrates a logical approach to this decision-making process.
Caption: Decision-making workflow for selecting an analytical technique.
Conclusion: An Integrated Approach for Comprehensive Characterization
References
- Abd El-All, A. S., et al. (2013). Synthesis and characterization of some new benzimidazole derivatives. Bulletin of the Faculty of Pharmacy, Cairo University, 51(1), 103-111.
-
PubChem. (n.d.). 4-(2-aminophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. TLC for 4-(2-aminophenyl)benzoic acid
A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. TLC for 4-(2-aminophenyl)benzoic acid
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 4-(2-aminophenyl)benzoic acid, a biphenyl carboxylic acid derivative, serves as a vital building block in various synthetic pathways. Its purity directly influences the quality, yield, and impurity profile of the final product. This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the purity assessment of this specific molecule. We will delve into the causality behind methodological choices, provide actionable experimental protocols, and offer a clear framework for selecting the most appropriate technique for your analytical needs.
Understanding the Analyte: 4-(2-aminophenyl)benzoic acid
Before designing a separation method, understanding the physicochemical properties of the analyte is paramount. 4-(2-aminophenyl)benzoic acid (MW: 213.23 g/mol ) is an amphoteric molecule, possessing both a weakly basic aromatic amine group and a weakly acidic carboxylic acid group.[1] This dual nature means its ionization state—and therefore its polarity and solubility—is highly dependent on pH. Furthermore, its aromatic structure confers strong ultraviolet (UV) absorbance, a property we will leverage for detection.[2] These characteristics are the primary drivers for the specific experimental conditions detailed below.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and reproducibility.[3] For a molecule like 4-(2-aminophenyl)benzoic acid, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice.
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile).[4][5] Separation is driven by hydrophobic interactions.[5] Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.
The causality for choosing RP-HPLC is its ability to robustly separate a parent compound from its potential impurities, which may have only subtle differences in polarity. For instance, precursors or side-products in the synthesis of 4-(2-aminophenyl)benzoic acid are likely to be other aromatic acids or amines with varying hydrophobicity.
Experimental Protocol: A Validated Approach
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing correctly before any sample analysis.[6]
1. Instrumentation and Reagents:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common workhorse for this type of analysis.[7]
-
Reagents: HPLC-grade acetonitrile (ACN) and water. Phosphoric acid or trifluoroacetic acid (TFA) for mobile phase modification.[8]
-
Reference Standard: A certified reference standard of 4-(2-aminophenyl)benzoic acid (>99.5% purity).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Justification: The acidic mobile phase (pH ~2-3) is critical. It ensures the carboxylic acid group of the analyte and potential acidic impurities are fully protonated (non-ionized).[7][8] This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.
-
Gradient Elution: A gradient is often preferred over an isocratic method for purity analysis to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.
-
Example Gradient: Start at 30% B, hold for 2 min, ramp to 90% B over 10 min, hold for 3 min, return to 30% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C. (Maintaining a constant temperature ensures retention time reproducibility).
-
Detection Wavelength: 254 nm. (Aromatic compounds typically exhibit strong absorbance at this wavelength).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Diluent: A mixture of Water/ACN (50:50 v/v) is a suitable choice to ensure solubility.
-
Standard Solution: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard at ~0.1 mg/mL by diluting the stock.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).[7]
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to protect the column and instrument from particulate matter.[7]
4. System Suitability Testing (SST):
-
Rationale: SST is a mandatory check to verify that the system is adequate for the intended analysis on the day of the experiment.[6][10]
-
Procedure: Make five replicate injections of the working standard solution.
-
Acceptance Criteria (based on USP guidelines):
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak areas for the five replicates must be less than 2.0%.[10]
-
Peak Symmetry (Tailing Factor): The tailing factor for the 4-(2-aminophenyl)benzoic acid peak should be less than 2.0.[10]
-
Theoretical Plates (Efficiency): A minimum number of theoretical plates (e.g., >2000) should be established to ensure column efficiency.
-
5. Data Analysis and Purity Calculation:
-
Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Thin-Layer Chromatography (TLC): The Rapid Screening Tool
TLC is a simple, cost-effective, and rapid chromatographic technique, making it an excellent choice for qualitative monitoring, such as checking reaction progress or performing rapid identity checks.[11][12]
Principle of Normal-Phase TLC Separation
TLC operates on the principle of adsorption chromatography.[13] A polar stationary phase (typically silica gel, a form of silicon dioxide) is coated on a plate.[12] A less polar mobile phase moves up the plate via capillary action.[14] Compounds separate based on their relative affinities for the polar stationary phase versus the less polar mobile phase.[13] Polar compounds adsorb more strongly to the silica gel and travel a shorter distance up the plate, while less polar compounds have a higher affinity for the mobile phase and travel further.[13]
Experimental Protocol: A Step-by-Step Guide
1. Materials and Reagents:
-
TLC Plates: Pre-coated silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.
-
Mobile Phase (Eluent): A mixture of Hexane:Ethyl Acetate:Acetic Acid (60:40:1 v/v/v).
-
Justification: This solvent system provides a good balance of polarity. Ethyl acetate is the primary polar component that drives the separation. Hexane, a nonpolar solvent, modulates the overall eluting strength. The small amount of acetic acid is crucial; it suppresses the deprotonation of the analyte's carboxylic acid group, preventing "streaking" or "tailing" on the plate and leading to more compact, well-defined spots.
-
Developing Chamber: A glass tank with a lid.
-
Visualization: A UV lamp (254 nm).
2. Sample Preparation and Application:
-
Sample Solution: Dissolve the 4-(2-aminophenyl)benzoic acid sample and a reference standard in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1-2 mg/mL.[7]
-
Spotting: Using a capillary tube, carefully spot a small amount of the sample and standard solutions onto the pencil baseline drawn about 1 cm from the bottom of the TLC plate. Keep the spots small and allow them to dry completely.
3. Chromatogram Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves separation. Close the lid and let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
4. Visualization and Data Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.[15]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against the green fluorescent background. Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[16][17]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[15]
-
The purity is assessed qualitatively by comparing the sample lane to the standard lane. The presence of additional spots in the sample lane indicates impurities.
Head-to-Head Comparison: HPLC vs. TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Purity Analysis, Impurity Profiling | Qualitative Screening, Reaction Monitoring |
| Resolution | Very High | Low to Moderate |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) |
| Quantification | Excellent, highly accurate and precise | Semi-quantitative at best (with densitometry) |
| Speed | Slower (15-30 min per sample) | Very Fast (5-20 min per plate, multiple samples) |
| Cost | High (instrumentation, columns, solvents) | Very Low (plates, solvents) |
| Solvent Usage | High | Low |
| Reproducibility | High | Moderate (highly dependent on user technique) |
| Data Output | Detailed chromatogram with peak areas and RTs | Visual plate with spots and calculated Rf values |
Decision Workflow: Choosing the Right Tool
The choice between HPLC and TLC is dictated by the analytical question you need to answer. The following workflow can guide your decision.
Caption: Decision workflow for selecting between HPLC and TLC.
Conclusion and Recommendations
Both HPLC and TLC are powerful chromatographic techniques with distinct advantages for the purity analysis of 4-(2-aminophenyl)benzoic acid. They are not mutually exclusive but rather complementary tools in the chemist's analytical arsenal.
-
Use TLC for rapid, real-time feedback in a synthetic lab. It is the ideal method for monitoring the progress of a reaction, quickly screening fractions from column chromatography, or performing a simple identity check against a reference standard. Its low cost and speed are its greatest assets.
-
Use HPLC for all applications requiring accurate and precise quantitative data. This includes final product release testing, stability studies, impurity profiling, and any analysis that will be submitted for regulatory review. The high resolution, sensitivity, and reproducibility of a well-developed HPLC method provide the trustworthy and authoritative data required in a GxP environment.
By understanding the fundamental principles and applying the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select and execute the appropriate chromatographic method to ensure the quality and purity of 4-(2-aminophenyl)benzoic acid.
References
- Analytical Methods Committee, Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. BenchChem.
- SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC.
- USP. (2025). System suitability Requirements for a USP HPLC Method. U.S. Pharmacopeia.
- Aryal, S. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- National Center for Biotechnology Information. (n.d.). 4-(2-aminophenyl)benzoic Acid. PubChem.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- BYJU'S. (n.d.). Thin Layer Chromatography Principle.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Merck Millipore. (n.d.). Thin-Layer Chromatography Process.
- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
- Chemistry LibreTexts. (2022). The Retention Factor.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- GeeksforGeeks. (2025). Retention Factor.
- Study.com. (n.d.). Retention Factor in Chromatography | Overview & Formula.
- YouTube. (2018). Explain Retention Factor (Rf). | Chromatography | Analytical Chemistry.
- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.
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- 17. youtube.com [youtube.com]
A Comparative Guide to the In Vitro Biological Activity Screening of 4-(2-Aminophenyl)benzoic Acid Derivatives
A Comparative Guide to the In Vitro Biological Activity Screening of 4-(2-Aminophenyl)benzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The 4-(2-aminophenyl)benzoic acid framework has emerged as a promising starting point for the synthesis of new chemical entities with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the in vitro biological performance of various derivatives of this scaffold, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties, thereby empowering researchers to make informed decisions in their drug discovery programs.
The Pharmacological Promise of the 4-(2-Aminophenyl)benzoic Acid Scaffold
The 4-(2-aminophenyl)benzoic acid moiety, a biphenyl derivative, presents a unique three-dimensional structure with versatile points for chemical modification. This allows for the fine-tuning of its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity.[1] The presence of the amino and carboxylic acid groups offers opportunities for hydrogen bonding and salt bridge formation, facilitating interactions with biological targets.[2] Derivatives of the simpler p-aminobenzoic acid (PABA) have a long history in medicinal chemistry, with applications ranging from antimicrobial agents (as folate synthesis inhibitors) to components of sunscreens.[3][4] The extension to the 4-(2-aminophenyl)benzoic acid scaffold introduces additional steric and electronic features that can be exploited for enhanced potency and selectivity.
Comparative Analysis of Biological Activities
The true potential of a chemical scaffold is unveiled through the systematic evaluation of its derivatives. Below, we compare the performance of various 4-(2-aminophenyl)benzoic acid derivatives across key therapeutic areas, with supporting data from published studies.
Anticancer Activity
The 2-(4-aminophenyl)benzothiazole structure, which can be synthesized from 4-aminobenzoic acid, has been a significant lead in anticancer research, showing potent and selective activity against a range of human cancer cell lines, particularly breast, colon, and ovarian cancers.[5][6][7] This has spurred interest in related structures, including derivatives of 4-(2-aminophenyl)benzoic acid.
One study explored a series of novel 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings.[5] For instance, compound 10 , N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, and compound 16 , N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against several cancer cell lines.[5] Another study highlighted that substituent exchanges at the 3'-position of 2-(4-aminophenyl)-benzothiazole with methyl or halogen groups can increase antitumor activity.[8]
Schiff bases derived from 4-aminobenzoic acid have also shown notable cytotoxicity against cancer cell lines.[3][9] For example, certain Schiff bases exhibited inhibitory concentrations (IC50) in the micromolar range against the HepG2 cancer cell line.[3][9]
Table 1: Comparative Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | 2-(4-aminophenyl)benzothiazole | Various | Not specified, but noted as considerable | [5] |
| Compound 16 | 2-(4-aminophenyl)benzothiazole | Various | Not specified, but noted as considerable | [5] |
| Schiff Base A | 4-aminobenzoic acid Schiff Base | HepG2 | ≥ 15.0 | [3][9] |
| Compound 1 | 2-(4'-substitutedsulfonamido)benzoic acid | MOLT-3, HepG2, HuCCA-1, A549 | 15.71±0.70 (against most active line) | [10] |
Antimicrobial Activity
The 4-aminobenzoic acid scaffold is a well-established pharmacophore in antimicrobial agents, primarily due to its role as a competitive inhibitor of dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway.[3][4] Derivatives of 4-(2-aminophenyl)benzoic acid are being explored to overcome resistance and broaden the spectrum of activity.
A study on Schiff bases of 4-aminobenzoic acid demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[3][9] These derivatives also showed potent broad-spectrum antifungal properties with MICs from 7.81 µM.[3][9] Another study on novel azo compounds derived from 2-aminobenzoic acid and 4-aminophenol reported much better antibacterial activity against strains like Escherichia coli, Shigella sonnei, Streptococcus pyrogenes, Staphylococcus aureus, and Neisseria gonorrhoea compared to the parent compounds.[11]
Table 2: Comparative Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound Class | Target Organism | MIC (µM) | Reference |
| 4-aminobenzoic acid Schiff Bases | MRSA | from 15.62 | [3][9] |
| 4-aminobenzoic acid Schiff Bases | Various Fungi | from 7.81 | [3][9] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | S. aureus, B. subtilis | 125 µg/mL | [12] |
| Azo compounds of 2-aminobenzoic acid | E. coli, S. aureus, etc. | Not specified, but noted as "much better" | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. Benzoic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14]
A study on 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives reported compounds with potent in vitro COX-2 inhibitory activity (IC50 0.04-0.07 µM), comparable to the reference drug celecoxib (IC50 0.049 µM).[14] Furthermore, some of these compounds showed better in vivo anti-inflammatory effects than diclofenac sodium.[14] Another study on dexketoprofen amide derivatives identified compounds with potent in vivo anti-inflammatory activity and significant COX-2 inhibition.[13] The anti-inflammatory potential of p-aminobenzoic acid derivatives has also been noted, with some compounds effectively inhibiting the production of nitric oxide, a key inflammatory mediator.[15]
Table 3: Comparative Anti-inflammatory Activity of Selected Benzoic Acid Derivatives
| Compound Class | Target | IC50 (µM) | In Vivo Activity | Reference |
| Dihydroquinazolinyl benzamides | COX-2 | 0.04-0.07 | Better than diclofenac | [14] |
| Dexketoprofen amides | COX-2 | Significant inhibition | Comparable to dexketoprofen | [13] |
| 4-Maleimidylphenyl-hydrazides | Nitric Oxide Production | Significantly inhibited | Not specified | [15] |
Experimental Protocols: A Guide to Reproducible Screening
To ensure the scientific integrity of screening campaigns, the use of standardized and well-validated protocols is paramount. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.
Protocol 1: MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-(2-aminophenyl)benzoic acid derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Fluorometric probe
-
COX-2 inhibitor standard (e.g., celecoxib)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (celecoxib).
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) using a fluorometric plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental design and potential mechanisms of action, we provide the following diagrams generated using Graphviz.
Caption: A generalized workflow for the synthesis and in vitro biological screening of 4-(2-aminophenyl)benzoic acid derivatives.
Caption: Simplified signaling pathway of COX-2 and the inhibitory action of test compounds.
Conclusion and Future Directions
The 4-(2-aminophenyl)benzoic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the realms of anticancer, antimicrobial, and anti-inflammatory research. The provided experimental protocols offer a robust framework for the reproducible screening of new chemical entities based on this scaffold.
Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships. Key areas for exploration include the introduction of various substituents on both phenyl rings to modulate electronic and steric properties, and the derivatization of the amino and carboxylic acid functionalities to improve pharmacokinetic profiles. A deeper understanding of the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The integration of computational modeling and in silico screening can further accelerate the discovery process. Ultimately, the continued investigation of 4-(2-aminophenyl)benzoic acid derivatives holds great promise for the development of next-generation therapeutics to address unmet medical needs.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Feasible Synthetic Routes
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